molecular formula C16H23NO10 B029845 alpha-D-Glucosamine pentaacetate CAS No. 7784-54-5

alpha-D-Glucosamine pentaacetate

Cat. No.: B029845
CAS No.: 7784-54-5
M. Wt: 389.35 g/mol
InChI Key: OVPIZHVSWNOZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxyhexopyranose is a N-acyl-hexosamine.

Biological Activity

Alpha-D-Glucosamine pentaacetate, a derivative of glucosamine, has garnered attention in the scientific community due to its diverse biological activities. This article explores its synthesis, biological roles, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and biochemistry.

Chemical Structure and Synthesis

This compound is characterized by its molecular formula C16H23NO10C_{16}H_{23}NO_{10} and a molecular weight of approximately 389.36 g/mol. The compound features five acetyl groups attached to the glucosamine backbone, which enhances its solubility and bioavailability.

Synthesis Methods

Various methods have been reported for synthesizing this compound, including:

  • Acetylation of D-Glucosamine : The most common method involves the acetylation of D-glucosamine using acetic anhydride or acetyl chloride in the presence of a base, yielding high-purity products with minimal side reactions .
  • Enzymatic Methods : Recent studies have explored enzymatic approaches for synthesizing glucosamine derivatives, focusing on the specificity and efficiency of glycosyltransferases .

Biological Roles

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

1. Anti-inflammatory Properties

Research indicates that alpha-D-glucosamine derivatives can modulate inflammatory responses. Studies have shown that these compounds inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

2. Antioxidant Activity

The antioxidant properties of this compound have been observed in vitro. It scavenges free radicals and reduces oxidative stress markers in various cell lines, indicating its potential role in preventing oxidative damage .

3. Modulation of Cell Signaling

This compound has been shown to influence cell signaling pathways, particularly those involved in fibrosis and muscle regeneration. In murine models, it modulated TGFβ1-induced fibrosis markers such as α-SMA and SMα22, demonstrating its role in muscle repair processes .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Muscle Fibrosis : A study evaluated the effect of this compound on TGFβ1-induced fibrosis in myoblasts. The results indicated that treatment with this compound significantly reduced the expression of fibrosis markers compared to controls, suggesting its therapeutic potential in muscle disorders .
  • Antioxidant Efficacy : In another study, this compound was tested for its antioxidant capacity against oxidative stress induced by hydrogen peroxide in neuronal cells. The findings demonstrated a marked reduction in cell death and oxidative stress markers, supporting its use as a neuroprotective agent .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other glucosamine derivatives:

Compound Anti-inflammatory Antioxidant Cell Signaling Modulation
This compoundYesYesYes
N-AcetylglucosamineModerateYesNo
D-GlucosamineLimitedModerateYes

Properties

IUPAC Name

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIZHVSWNOZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908637
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4
Record name NSC409738
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC232059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231931
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231915
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC224432
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-beta-D-glucosamine tetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-D-Glucosamine pentaacetate
Reactant of Route 2
Reactant of Route 2
alpha-D-Glucosamine pentaacetate
Reactant of Route 3
Reactant of Route 3
alpha-D-Glucosamine pentaacetate
Reactant of Route 4
alpha-D-Glucosamine pentaacetate
Reactant of Route 5
Reactant of Route 5
alpha-D-Glucosamine pentaacetate
Reactant of Route 6
Reactant of Route 6
alpha-D-Glucosamine pentaacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.